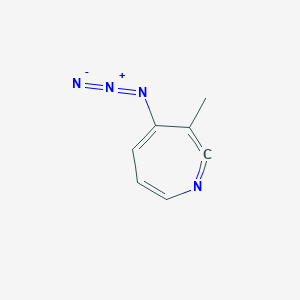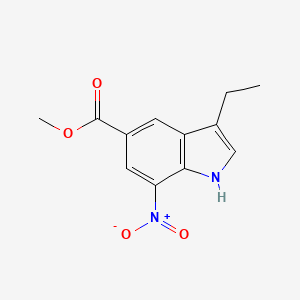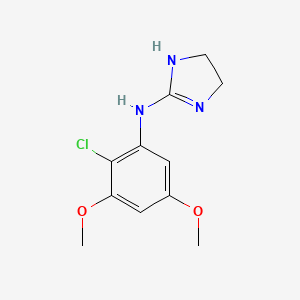
CID 71379508
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71379508” is known as 1,3,5-Trimethyl-1,3,5-triazinane. It is an organic compound with the molecular formula C6H15N3. This compound is a colorless liquid that is soluble in many organic solvents. Structurally, it belongs to the class of hexahydro-1,3,5-triazines, which are typically formed from the condensation reaction of amines and formaldehyde .
Méthodes De Préparation
1,3,5-Trimethyl-1,3,5-triazinane can be synthesized through the condensation reaction of amines and formaldehyde. The reaction involves the use of methylamine and formaldehyde under controlled conditions to form the triazine ring. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
1,3,5-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Deprotonation: It undergoes deprotonation by butyllithium to give a reagent that serves as a source of the formyl anion.
Applications De Recherche Scientifique
1,3,5-Trimethyl-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazine-based compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-1,3,5-triazinane involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The compound’s triazine ring structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethyl-1,3,5-triazinane is unique among hexahydro-1,3,5-triazines due to its specific substitution pattern. Similar compounds include:
Hexahydro-1,3,5-triazine: The parent compound without methyl substitutions.
1,3,5-Trimethylhexahydro-1,3,5-triazine: Another triazine derivative with different substitution patterns.
Hexahydro-1,3,5-trimethyl-1,3,5-triazine: A closely related compound with similar properties but different reactivity.
These similar compounds share the triazine ring structure but differ in their chemical properties and reactivity due to variations in their substitution patterns.
Propriétés
Numéro CAS |
646055-01-8 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
InChI |
InChI=1S/C7H6N4/c1-6-5-9-4-2-3-7(6)10-11-8/h2-4H,1H3 |
Clé InChI |
JQWPRLKYZXYSRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C=NC=CC=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)


![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
